SX-682

Descripción

CXCR1/2 Inhibitor this compound is an orally bioavailable, selective and reversible antagonist of C-X-C motif chemokine receptors 1 (CXCR1) and 2 (CXCR2), with potential anti-inflammatory and antineoplastic activities. Upon administration CXCR1/2 inhibitor this compound selectively and allosterically binds to CXCR 1 and 2 and inhibits their activation by tumor-secreted chemokines. This inhibits CXCR1/2-mediated signaling, reduces both recruitment and migration of immunosuppressive myeloid-derived suppressor cells (MDSCs) and neutrophils in the tumor microenvironment (TME), inhibits inflammatory processes and abrogates the immunosuppressive-induced nature of the TME. This allows effector cells, such as natural killer (NK) cells and cytotoxic T-lymphocytes (CTLs), to kill and eliminate cancer cells. This inhibits tumor cell migration, metastasis, angiogenesis and tumor cell proliferation. CXCR1 and 2, G protein-coupled receptor proteins located on myeloid cells and certain tumor cells, play key roles in the immunosuppressive nature of the TME, tumor metastasis, therapy-resistance and myeloid cell suppression. They play a key role in inflammation and their expression is elevated in several inflammatory-driven diseases.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 7 investigational indications.

Structure

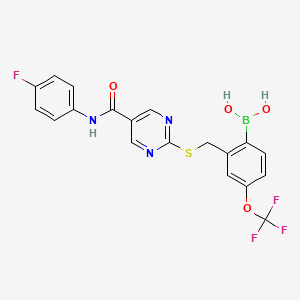

2D Structure

Propiedades

IUPAC Name |

[2-[[5-[(4-fluorophenyl)carbamoyl]pyrimidin-2-yl]sulfanylmethyl]-4-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BF4N3O4S/c21-13-1-3-14(4-2-13)27-17(28)12-8-25-18(26-9-12)32-10-11-7-15(31-19(22,23)24)5-6-16(11)20(29)30/h1-9,29-30H,10H2,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDUDZBCEHIZMFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OC(F)(F)F)CSC2=NC=C(C=N2)C(=O)NC3=CC=C(C=C3)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BF4N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1648843-04-2 | |

| Record name | SX-682 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1648843042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SX-682 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5212R2DPM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

SX-682: A Deep Dive into its Mechanism of Action in Cancer

A Technical Guide for Researchers and Drug Development Professionals

Abstract

SX-682 is a first-in-class, orally bioavailable, small-molecule antagonist of the chemokine receptors CXCR1 and CXCR2. This technical guide provides a comprehensive overview of the mechanism of action of this compound in oncology, with a focus on its role in modulating the tumor microenvironment to elicit a potent anti-tumor immune response. We will delve into the preclinical and clinical data supporting its development, detail the experimental protocols used to elucidate its activity, and visualize the key pathways and experimental workflows.

Introduction: The CXCR1/2 Axis in Cancer

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, blood vessels, and immune cells. A key feature of the TME in many cancers is a state of chronic inflammation that, paradoxically, promotes tumor growth, progression, and immunosuppression. Central to this process are the chemokine receptors CXCR1 and CXCR2 and their ligands, primarily CXCL1, CXCL2, CXCL5, CXCL6, CXCL7, and CXCL8 (IL-8).

Tumors often secrete high levels of these chemokines, creating a chemical gradient that recruits immunosuppressive myeloid cells, particularly myeloid-derived suppressor cells (MDSCs) and neutrophils, to the tumor site.[1] These cells form an "immunosuppressive cloak" that shields the tumor from the body's natural anti-cancer defenses, namely cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells.[1] The recruited myeloid cells also contribute to tumor progression through various other mechanisms, including promoting angiogenesis, tumor cell proliferation, and metastasis.[1][2]

This compound is a potent and selective dual inhibitor of CXCR1 and CXCR2, designed to disrupt this immunosuppressive axis and unleash the patient's immune system against the tumor.[1]

Mechanism of Action of this compound

This compound is an allosteric and reversible antagonist of both CXCR1 and CXCR2.[3] By binding to these receptors on the surface of myeloid cells, this compound prevents their interaction with their chemokine ligands. This blockade has several profound effects on the tumor microenvironment:

-

Inhibition of Myeloid Cell Recruitment: The primary mechanism of action of this compound is the prevention of MDSC and neutrophil trafficking to the tumor.[4][5][6] By blocking the CXCR1/2 signaling pathway, this compound effectively dismantles the immunosuppressive shield created by these cells.

-

Enhanced T Cell and NK Cell Function: With the reduction of immunosuppressive myeloid cells, effector immune cells such as T cells and NK cells can more effectively infiltrate the tumor, recognize, and kill cancer cells.[7][8]

-

Synergy with Immunotherapies: this compound has demonstrated synergistic activity with immune checkpoint inhibitors (ICIs) like anti-PD-1 antibodies.[2] By remodeling the TME to be more "immune-friendly," this compound can sensitize tumors that are resistant to ICI therapy.

-

Inhibition of Metastasis: The CXCR1/2 axis is also implicated in tumor cell metastasis. By inhibiting this pathway, this compound has the potential to reduce the spread of cancer to distant organs.[1]

References

- 1. Immuno-Oncology - Syntrix Pharmaceuticals [syntrixbio.com]

- 2. grantome.com [grantome.com]

- 3. This compound | CXCR2 inhibitor/antagonist | CAS 1648843-04-2 | Buy SX682 from Supplier InvivoChem [invivochem.com]

- 4. Inhibition of MDSC trafficking with this compound, a CXCR1/2 inhibitor, enhances NK cell immunotherapy in head and neck cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI Insight - Inhibiting myeloid-derived suppressor cell trafficking enhances T cell immunotherapy [insight.jci.org]

- 6. Researchers Report this compound Could Enhance Multiple Forms of T Cell-Based Immunotherapies in Solid Tumors [prnewswire.com]

- 7. Two New Reports Show this compound Blocks Key Immunosuppressive Tumor Cells to Enhance Checkpoint Inhibitors and NK-Based Cell Immunotherapies - Syntrix Pharmaceuticals [syntrixbio.com]

- 8. Researchers Report this compound Could Enhance Multiple Forms of T Cell-Based Immunotherapies in Solid Tumors - Syntrix Pharmaceuticals [syntrixbio.com]

The Core Target of SX-682: A Technical Guide to a Novel CXCR1/2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

SX-682 is an orally bioavailable, small-molecule, allosteric inhibitor that shows high potency against the C-X-C motif chemokine receptors 1 and 2 (CXCR1 and CXCR2).[1][2][3] These receptors are pivotal in the tumor microenvironment, where they play a crucial role in the recruitment of immunosuppressive myeloid cells, thereby hindering the body's natural anti-tumor immune response.[4][5] By dually targeting CXCR1 and CXCR2, this compound aims to dismantle this immunosuppressive shield, enhance the efficacy of immune cells, and inhibit tumor progression and metastasis.[2][4][5] This technical guide provides an in-depth overview of the molecular target of this compound, its mechanism of action, and the experimental methodologies used to characterize its activity.

Molecular Target: CXCR1 and CXCR2

The primary molecular targets of this compound are the G protein-coupled receptors (GPCRs), CXCR1 (also known as Interleukin-8 receptor A, IL-8RA) and CXCR2 (also known as Interleukin-8 receptor B, IL-8RB).[1][2] These receptors are predominantly expressed on the surface of neutrophils and myeloid-derived suppressor cells (MDSCs).[4] In the tumor microenvironment, cancer cells secrete a variety of chemokines, which act as ligands for these receptors.

Key Ligands for CXCR1 and CXCR2:

-

CXCR1: Primarily binds to CXCL8 (Interleukin-8) and CXCL6.

-

CXCR2: Binds to a broader range of chemokines, including CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, CXCL7, and CXCL8.

The binding of these chemokines to CXCR1 and CXCR2 on myeloid cells initiates a signaling cascade that leads to their migration into the tumor, creating an immunosuppressive environment that protects the tumor from immune surveillance by effector cells such as T cells and Natural Killer (NK) cells.[4][5]

Mechanism of Action

This compound functions as a selective and reversible allosteric antagonist of both CXCR1 and CXCR2.[2] By binding to a site distinct from the chemokine-binding pocket, it induces a conformational change in the receptors, preventing their activation by their cognate ligands.[2] This blockade of CXCR1/2 signaling has several downstream consequences:

-

Inhibition of Myeloid Cell Recruitment: this compound abrogates the migration of immunosuppressive MDSCs and neutrophils into the tumor microenvironment.[2][5]

-

Enhanced Anti-Tumor Immunity: By reducing the presence of these suppressive cells, this compound allows for the increased infiltration and activation of cytotoxic T lymphocytes (CTLs) and NK cells, which can then effectively target and eliminate cancer cells.[2][5]

-

Inhibition of Tumor Growth and Metastasis: The CXCR1/2 signaling axis is also implicated in tumor cell proliferation, angiogenesis, and metastasis.[4] Inhibition of this pathway by this compound can therefore directly impact tumor growth and spread.[4]

Quantitative Data

While specific IC50 and Ki values for the direct inhibition of CXCR1 and CXCR2 by this compound are not widely available in the public domain, its potent activity has been demonstrated in various preclinical models. The following table summarizes available quantitative data, primarily focusing on the synergistic effects of this compound with other therapeutic agents.

| Parameter | Cell Line | Condition | Value | Reference |

| Docetaxel IC50 | UM-SCC-11B (HPV-negative HNSCC) | Docetaxel alone | 0.12 ng/mL | |

| Docetaxel IC50 | UM-SCC-11B (HPV-negative HNSCC) | Docetaxel + this compound | 0.01 ng/mL | |

| Docetaxel IC50 | UM-SCC-22B (HPV-negative HNSCC) | Docetaxel alone | 0.25 ng/mL | |

| Docetaxel IC50 | UM-SCC-22B (HPV-negative HNSCC) | Docetaxel + this compound | 0.02 ng/mL | |

| Docetaxel IC50 | UM-SCC-74B (HPV-negative HNSCC) | Docetaxel alone | 0.26 ng/mL | |

| Docetaxel IC50 | UM-SCC-74B (HPV-negative HNSCC) | Docetaxel + this compound | 0.06 ng/mL |

HNSCC: Head and Neck Squamous Cell Carcinoma

Experimental Protocols

The characterization of a CXCR1/2 inhibitor like this compound involves a series of in vitro and in vivo assays to determine its binding affinity, functional activity, and efficacy. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (for determining binding affinity)

This assay is considered the gold standard for measuring the affinity of a ligand to its receptor.[6] It is used to determine the equilibrium dissociation constant (Kd) for the radioligand and the inhibition constant (Ki) for the test compound (e.g., this compound).

Protocol:

-

Membrane Preparation:

-

Culture cells expressing CXCR1 or CXCR2.

-

Homogenize the cells in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane pellet in a binding buffer.

-

-

Competition Binding Assay:

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [125I]-IL-8) and varying concentrations of the unlabeled test compound (this compound).

-

Incubate the plate to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

-

Detection:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the concentration of the test compound.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

In Vitro Chemotaxis Assay (for assessing functional inhibition)

This assay measures the ability of a compound to inhibit the migration of cells towards a chemoattractant. The Boyden chamber assay is a commonly used method.[7]

Protocol:

-

Cell Preparation:

-

Isolate primary human neutrophils or use a cell line that expresses CXCR1 and CXCR2.

-

Resuspend the cells in a serum-free medium.

-

-

Assay Setup:

-

Use a 96-well Boyden chamber with a porous membrane (e.g., 5.0 µm pore size) separating the upper and lower chambers.[7]

-

Add the chemoattractant (e.g., IL-8) to the lower chamber.

-

Add the cell suspension to the upper chamber, along with varying concentrations of this compound or a vehicle control.

-

-

Incubation:

-

Incubate the plate to allow for cell migration through the membrane towards the chemoattractant.

-

-

Quantification of Migrated Cells:

-

After incubation, remove the non-migrated cells from the upper surface of the membrane.

-

Stain the migrated cells on the lower surface of the membrane with a suitable dye (e.g., Calcein AM).

-

Quantify the migrated cells by reading the fluorescence on a plate reader or by cell counting.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of cell migration for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value for the inhibition of chemotaxis.

-

Mandatory Visualizations

Signaling Pathway of CXCR1/2 in the Tumor Microenvironment

Caption: this compound inhibits the CXCR1/2 signaling pathway, blocking myeloid cell-mediated immunosuppression.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for characterizing this compound from in vitro binding and function to in vivo efficacy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Facebook [cancer.gov]

- 3. This compound | CXCR Inhibitor | Anti-tumor | TargetMol [targetmol.com]

- 4. Immuno-Oncology - Syntrix Pharmaceuticals [syntrixbio.com]

- 5. Inhibition of MDSC trafficking with this compound, a CXCR1/2 inhibitor, enhances NK cell immunotherapy in head and neck cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. criver.com [criver.com]

In-Depth Technical Guide: Inhibition of the SX-682 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SX-682 is a first-in-class, orally bioavailable, small-molecule allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2. These receptors, and their ligands such as CXCL8 (IL-8), are pivotal in orchestrating the tumor microenvironment. Specifically, the CXCR1/2 signaling axis is a master regulator of the recruitment of immunosuppressive myeloid cells, particularly myeloid-derived suppressor cells (MDSCs) and neutrophils, into the tumor landscape. By potently and selectively blocking this pathway, this compound disrupts this immunosuppressive shield, thereby unleashing the anti-tumor activity of effector immune cells such as T cells and Natural Killer (NK) cells. This guide provides a comprehensive technical overview of the this compound signaling pathway, its inhibition, and the experimental methodologies used to evaluate its efficacy.

The CXCR1/2 Signaling Pathway and its Role in Cancer

The C-X-C motif chemokine receptors 1 and 2 (CXCR1 and CXCR2) are G-protein coupled receptors (GPCRs) that are activated by a range of ELR+ chemokines, most notably CXCL8 (IL-8).[1] In the context of cancer, tumor cells and stromal cells secrete these chemokines, creating a gradient that attracts CXCR1/2-expressing myeloid cells to the tumor site.[2] This influx of MDSCs and tumor-associated neutrophils (TANs) establishes an immunosuppressive microenvironment that fosters tumor growth, angiogenesis, metastasis, and resistance to therapies.[3]

Upon ligand binding, CXCR1 and CXCR2 undergo a conformational change, leading to the activation of heterotrimeric G-proteins. This initiates a cascade of downstream signaling events, primarily through the following pathways:

-

Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: Activation of PLC leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates PKC. This pathway is crucial for cell migration and chemotaxis.[1]

-

Phosphoinositide 3-kinase (PI3K) / Akt Pathway: This pathway is a major driver of cell survival, proliferation, and angiogenesis.[1][4]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway (Ras/Raf/MEK/ERK): This cascade is also heavily involved in cell proliferation and survival.[1][4]

The culmination of these signaling events within myeloid cells leads to their immunosuppressive functions, including the production of reactive oxygen species (ROS) and arginase, which inhibit T cell and NK cell function.

CXCR1/2 Signaling Pathway Diagram

References

An In-Depth Technical Guide to the Downstream Effects of CXCR1/2 Inhibition by SX-682

Abstract

The C-X-C motif chemokine receptors 1 and 2 (CXCR1 and CXCR2) and their ligands are pivotal mediators of inflammatory responses and have been identified as key drivers in cancer progression, immune evasion, and metastasis.[1] Tumors exploit the CXCL8-CXCR1/2 axis to recruit immunosuppressive myeloid cells, primarily myeloid-derived suppressor cells (MDSCs) and neutrophils, creating a microenvironment that shields the tumor from the host's adaptive immune system.[2][3] SX-682 is a first-in-class, orally bioavailable, allosteric small-molecule inhibitor of both CXCR1 and CXCR2.[4][5] By blocking this critical signaling pathway, this compound prevents the trafficking of these immunosuppressive cells into the tumor microenvironment (TME), thereby remodeling the immune landscape to favor anti-tumor activity. This guide provides a comprehensive overview of the molecular and cellular downstream effects of CXCR1/2 inhibition by this compound, summarizing key preclinical and clinical data, detailing experimental methodologies, and illustrating the core signaling and logical pathways.

Core Mechanism of Action of this compound

CXCR1 and CXCR2 are G protein-coupled receptors (GPCRs) that share 76% sequence homology.[6] Their activation by ligands, most notably CXCL8 (IL-8), initiates a cascade of intracellular signaling events.[1][6] Upon ligand binding, the receptors couple with G-proteins, leading to the dissociation of Gα and Gβγ subunits. This activates key downstream effectors including Phospholipase C (PLC) and PI3K, which in turn trigger pathways such as Ras/MAPK and Akt, culminating in chemotaxis, cell proliferation, and survival.[6][7][8]

This compound functions as a potent and selective allosteric antagonist.[4][9] It binds to a novel intracellular site on the CXCR1/2 receptors, locking them in an inactive state and irreversibly inhibiting downstream signaling.[10][11][12] This blockade prevents the receptors from responding to tumor-secreted chemokines, effectively cutting off the signal for myeloid cell recruitment.[4]

Primary Downstream Effect: Remodeling the Tumor Immune Microenvironment

The most significant downstream consequence of this compound administration is the profound alteration of the tumor immune microenvironment from an immunosuppressive to an immune-active state.[2] This is achieved primarily by blocking the recruitment of MDSCs and neutrophils.

Tumors secrete a variety of chemokines that bind to CXCR1 and CXCR2 on myeloid cells, recruiting them to the TME.[2] These recruited cells, particularly neutrophilic MDSCs (PMN-MDSCs), form an "immunosuppressive cloak" that hides the tumor from cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells.[2] By inhibiting CXCR1/2, this compound abrogates the trafficking of these cells into the tumor, which in turn allows for the infiltration and activation of anti-tumor effector cells.[4][13][14][15] This mechanism effectively converts immunologically "cold" tumors, which are devoid of T cells, into "hot" tumors that are responsive to immunotherapy.[16]

Quantitative Data on Immune Cell Modulation

Preclinical studies across various tumor models have consistently demonstrated this compound's ability to reduce myeloid cell infiltration and subsequently increase the presence of effector lymphocytes.

| Model / Cell Type | Treatment | Effect | Quantitative Result | Citation(s) |

| MOC2 Oral Cancer (mice) | This compound Chow | Decreased PMN-MDSC Infiltration | Significantly decreased tumor trafficking of PMN-MDSCs. | [13][15] |

| MOC1 Oral & LLC Lung Cancer (mice) | This compound Chow | Decreased PMN-MDSC Infiltration | Significantly abrogated tumor infiltration of CXCR2⁺ PMN-MDSCs. | [14][17] |

| MOC1 Oral & LLC Lung Cancer (mice) | This compound Chow | Increased T-Cell Infiltration | Correlated with reduced PMN-MDSC infiltration and enhanced accumulation of T cells. | [14][18] |

| 4T1 Mammary Carcinoma (mice) | This compound Diet | Decreased G-MDSC Infiltration | Significantly lower percentage of tumor-infiltrating G-MDSCs. | [10] |

| Head and Neck Cancer Models (mice) | This compound | Enhanced NK-Cell Infiltration & Activation | Enhanced tumor infiltration and activation of adoptively transferred NK cells. | [13][15] |

Direct and Indirect Anti-Tumor Effects

While the primary mechanism of this compound is immunomodulatory, evidence suggests it also exerts direct effects on tumor cells and the metastatic process.

-

Inhibition of Metastasis: The CXCR1/2 axis is implicated in tumor cell migration and invasion.[4] In preclinical models of breast cancer, this compound monotherapy impaired tumor dissemination to the lungs, with 50% of treated mice remaining free of metastases.[10]

-

Modulation of Tumor Cell Phenotype: In MDA-MB-231 breast cancer models, this compound treatment resulted in a less mesenchymal phenotype, characterized by increased expression of epithelial markers (e.g., OCLN) and decreased expression of mesenchymal markers (e.g., VIM, FN1).[10]

-

Anti-Proliferative Activity: this compound has been shown to have direct anti-proliferative effects on certain tumor cells, such as MDA-MB-231, which likely contributes to its monotherapy activity in some models.[10] However, in other models like MOC1 and LLC, little direct anti-tumor effect was observed, highlighting its primary role as an immunomodulatory agent.[14][18]

Synergy with Cancer Immunotherapies

A major downstream consequence of this compound's mechanism is its potent synergy with other immunotherapies, particularly immune checkpoint blockade (ICB) and adoptive cell therapies.

-

Immune Checkpoint Blockade (ICB): Many tumors are resistant to ICB (e.g., anti-PD-1) due to the immunosuppressive TME that prevents T-cell infiltration. By blocking MDSC recruitment, this compound allows T cells to enter the tumor, rendering it susceptible to checkpoint inhibition.[14][19][20]

-

Adoptive Cell Therapy (ACT): The efficacy of both engineered T-cell therapies and NK-cell therapies can be blunted by the suppressive myeloid cell barrier within solid tumors.[16][15] this compound enhances the trafficking and function of these adoptively transferred cells, leading to greater tumor control.[13][18]

Clinical Data in Combination Therapy

Clinical trials are validating these preclinical findings. The Phase 1/2 trial (NCT03161431) of this compound in combination with the anti-PD-1 antibody pembrolizumab for metastatic melanoma patients who have progressed on prior anti-PD-1 therapy has shown promising results.[21]

| Clinical Trial / Indication | Treatment | Endpoint | Quantitative Result | Citation(s) |

| NCT03161431 / Metastatic Melanoma | This compound (200 mg BID) + Pembrolizumab | Objective Response Rate (ORR) | 21% | [21][22] |

| NCT03161431 / Metastatic Melanoma | This compound (200 mg BID) + Pembrolizumab | Disease Control Rate (DCR) | 63% | [21][22] |

| NCT03161431 / Metastatic Melanoma | This compound (≤100 mg) + Pembrolizumab | Median Overall Survival (OS) | 7.4 months | [21][22] |

| NCT03161431 / Metastatic Melanoma | This compound (200 mg) + Pembrolizumab | Median Overall Survival (OS) | 14.7 months | [21][22] |

Key Experimental Protocols

The following protocols are representative of the methodologies used to elucidate the downstream effects of this compound in preclinical settings.

In Vivo Murine Tumor Model and this compound Administration

-

Cell Culture: Syngeneic murine carcinoma cells (e.g., MOC2, 4T1) are cultured in appropriate media until they reach 80-90% confluency.

-

Implantation: A specified number of cells (e.g., 4x10⁶) are suspended in a solution like Matrigel and injected subcutaneously or into the relevant tissue (e.g., mammary fat pad) of immunocompetent mice (e.g., C57BL/6 or BALB/c).[10]

-

Tumor Growth: Tumors are allowed to establish for a set period (e.g., 7-10 days) until they reach a palpable size.[10][13]

-

Treatment: Mice are randomized into control and treatment groups. The treatment group receives a diet containing this compound, while the control group receives standard chow.[13]

-

Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using digital calipers. Animal health and body weight are also monitored.

-

Endpoint: At a predetermined time point or when tumors reach a maximum ethical size, mice are euthanized, and tumors, spleens, and other organs are harvested for analysis.[14]

Flow Cytometric Analysis of Tumor-Infiltrating Leukocytes

-

Tissue Processing: Harvested tumors are mechanically minced and digested with an enzymatic cocktail (e.g., collagenase, DNase) to create a single-cell suspension. Spleens are dissociated mechanically.[13]

-

Red Blood Cell Lysis: Red blood cells are removed from the suspensions using an ACK lysis buffer.

-

Staining:

-

Cells are first stained with a viability dye (e.g., Zombie Aqua) to exclude dead cells from the analysis.

-

Fc receptors are blocked using an anti-CD16/32 antibody to prevent non-specific antibody binding.

-

Cells are then incubated with a cocktail of fluorescently-conjugated antibodies. A typical panel to identify PMN-MDSCs includes antibodies against CD45.2, CD11b, and Ly6G.[14][17]

-

-

Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer.

-

Gating Strategy: Data is analyzed by sequentially "gating" on cell populations: first on live, single cells, then on hematopoietic cells (CD45.2⁺), followed by myeloid cells (CD11b⁺), and finally identifying specific subsets like PMN-MDSCs (Ly6Gʰⁱ).[13]

Ex Vivo MDSC Migration Assay

-

Cell Isolation: MDSCs (e.g., Ly6G⁺Ly6Cˡᵒ G-MDSCs) are purified from the spleens of tumor-bearing mice (treated with control or this compound) using methods like magnetic-activated cell sorting (MACS).[10]

-

Assay Setup: A Boyden chamber or similar transwell migration system is used. The lower chamber is filled with media containing a chemoattractant (e.g., CXCL1/CXCL2).[10][23]

-

Cell Seeding: The purified MDSCs are seeded into the upper chamber, which is separated from the lower chamber by a porous membrane.

-

Incubation: The plate is incubated for several hours to allow cells to migrate through the membrane toward the chemoattractant.

-

Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or a fluorescence-based assay. The results demonstrate the impact of in vivo this compound treatment on the migratory capacity of MDSCs.[10]

Conclusion

The downstream effects of CXCR1/2 inhibition by this compound are multifaceted, centering on the disruption of a key axis used by tumors to create an immunosuppressive microenvironment. By preventing the recruitment of MDSCs and neutrophils, this compound fundamentally remodels the TME, unleashing the anti-tumor potential of effector immune cells like T cells and NK cells. This primary mechanism is complemented by direct anti-metastatic and anti-proliferative effects in certain contexts. The robust preclinical data and promising early clinical results strongly support the continued development of this compound as a cornerstone therapy, particularly in combination with immune checkpoint inhibitors and adoptive cell therapies, for a wide range of solid tumors.[2][24][25]

References

- 1. The CXCL8-CXCR1/2 pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Immuno-Oncology - Syntrix Pharmaceuticals [syntrixbio.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Facebook [cancer.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Role of the CXCL8-CXCR1/2 Axis in Cancer and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The CXCL8-CXCR1/2 pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic inhibition of CXCR1/2: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. jitc.bmj.com [jitc.bmj.com]

- 11. A Phase 1 Clinical Trial Evaluating the Novel Small Molecule Immuno-Oncology Antagonist this compound Alone and With Pembrolizumab in Metastatic Melanoma - Stuart Kahn [grantome.com]

- 12. jitc.bmj.com [jitc.bmj.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. JCI Insight - Inhibiting myeloid-derived suppressor cell trafficking enhances T cell immunotherapy [insight.jci.org]

- 15. Inhibition of MDSC trafficking with this compound, a CXCR1/2 inhibitor, enhances NK cell immunotherapy in head and neck cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Researchers Report this compound Could Enhance Multiple Forms of T Cell-Based Immunotherapies in Solid Tumors [prnewswire.com]

- 17. JCI Insight - Inhibiting myeloid-derived suppressor cell trafficking enhances T cell immunotherapy [insight.jci.org]

- 18. Inhibiting myeloid-derived suppressor cell trafficking enhances T cell immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. firstwordpharma.com [firstwordpharma.com]

- 21. ascopubs.org [ascopubs.org]

- 22. ASCO 2024 selects this compound for oral podium presentation of positive first-in-class efficacy results in patients with metastatic melanoma - Syntrix Pharmaceuticals [syntrixbio.com]

- 23. CXCR1/2 antagonism inhibits neutrophil function and not recruitment in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Two New Reports Show this compound Blocks Key Immunosuppressive Tumor Cells to Enhance Checkpoint Inhibitors and NK-Based Cell Immunotherapies - Syntrix Pharmaceuticals [syntrixbio.com]

- 25. | BioWorld [bioworld.com]

An In-depth Technical Guide to SX-682: A Potent Dual CXCR1/2 Inhibitor for Immuno-oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

SX-682 is an orally bioavailable, small-molecule allosteric inhibitor of the C-X-C motif chemokine receptors 1 and 2 (CXCR1 and CXCR2).[1][2] By targeting these key chemokine receptors, this compound disrupts the signaling pathways that contribute to the immunosuppressive tumor microenvironment, tumor progression, and metastasis.[3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development and oncology.

Chemical Structure and Properties

This compound is a novel boronic acid-containing compound.[5] Its chemical structure and key identifiers are detailed below.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (2-(((5-((4-fluorophenyl)carbamoyl)pyrimidin-2-yl)thio)methyl)-4-(trifluoromethoxy)phenyl)boronic acid | MedKoo Biosciences |

| CAS Number | 1648843-04-2 | [5] |

| Molecular Formula | C19H14BF4N3O4S | [5] |

| Molecular Weight | 467.20 g/mol | [5] |

| SMILES | O=C(C1=CN=C(SCC2=CC(OC(F)(F)F)=CC=C2B(O)O)N=C1)NC3=CC=C(F)C=C3 | MedKoo Biosciences |

| Appearance | Solid powder | MedKoo Biosciences |

| Solubility | Soluble in DMSO | MedKoo Biosciences |

Mechanism of Action

This compound functions as a potent and selective allosteric inhibitor of both CXCR1 and CXCR2.[1][2] These receptors are G-protein coupled receptors (GPCRs) that are activated by a range of chemokines, most notably Interleukin-8 (IL-8 or CXCL8). The binding of these chemokines to CXCR1/2 on the surface of immune cells, particularly myeloid-derived suppressor cells (MDSCs) and neutrophils, triggers a signaling cascade that promotes their migration to the tumor microenvironment (TME).[3][4]

Within the TME, these recruited immunosuppressive cells hinder the anti-tumor activity of effector immune cells such as T-cells and Natural Killer (NK) cells.[3] By blocking the CXCR1/2 signaling pathway, this compound effectively inhibits the recruitment of MDSCs to the tumor, thereby reducing the immunosuppressive nature of the TME and enhancing the body's natural anti-tumor immune response.[1][6]

Signaling Pathway

The binding of chemokines like CXCL8 to CXCR1/2 initiates a conformational change in the receptor, leading to the activation of intracellular G-proteins. This activation triggers downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are crucial for cell migration, proliferation, and survival. This compound, as an allosteric inhibitor, binds to a site on the receptor distinct from the chemokine binding site, inducing a conformational change that prevents receptor activation and subsequent downstream signaling.

Caption: CXCR1/2 signaling pathway and its inhibition by this compound.

Pharmacological Properties

This compound has demonstrated potent and selective inhibition of CXCR1 and CXCR2 in preclinical studies.

Table 2: In Vitro Potency of this compound

| Target | IC50 | Reference(s) |

| CXCR1 | 42 nM | [3] |

| CXCR2 | 20 nM | [3] |

Pharmacokinetics

Preclinical and early clinical data indicate that this compound is orally bioavailable and well-tolerated.[7][8] In a Phase I clinical trial, this compound was rapidly absorbed after oral administration, with peak plasma concentrations of its active metabolite, CNDAC, achieved at approximately 2.2 ± 0.9 hours.[9] The terminal elimination half-life of CNDAC was found to be 1.7 ± 1.5 hours.[9] The drug exhibited excellent dose-proportional drug levels in the blood.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize the activity of this compound.

Cell Migration (Chemotaxis) Assay

This assay is used to evaluate the ability of this compound to inhibit the migration of cells, such as neutrophils or cancer cells, towards a chemoattractant.

Protocol Outline:

-

Cell Preparation: Culture target cells (e.g., neutrophils, MDSCs, or cancer cell lines expressing CXCR1/2) and starve them in serum-free media for 24 hours prior to the assay.

-

Transwell Setup: Utilize a Transwell insert system with a porous membrane (e.g., 5-μm pores for neutrophils). The lower chamber is filled with media containing a chemoattractant (e.g., CXCL8).

-

Treatment: Resuspend the starved cells in serum-free media with or without varying concentrations of this compound.

-

Migration: Add the cell suspension to the upper chamber of the Transwell insert.

-

Incubation: Incubate the plate at 37°C for a period that allows for cell migration (typically 4-6 hours).

-

Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Count the stained cells under a microscope or quantify using a plate reader after cell lysis and dye extraction.

Caption: Workflow for a typical cell migration (chemotaxis) assay.

Myeloid-Derived Suppressor Cell (MDSC) Suppression Assay

This assay assesses the ability of this compound to inhibit the immunosuppressive function of MDSCs on T-cell proliferation.

Protocol Outline:

-

Isolation of Cells: Isolate MDSCs from tumor-bearing mice or cancer patients. Isolate T-cells from healthy donors and label them with a proliferation tracking dye (e.g., CFSE).

-

Co-culture Setup: Co-culture the labeled T-cells with the isolated MDSCs at various ratios in a 96-well plate.

-

T-cell Stimulation: Stimulate the T-cells to proliferate using anti-CD3 and anti-CD28 antibodies.

-

Treatment: Add different concentrations of this compound to the co-cultures. Include control wells with T-cells alone, T-cells with MDSCs (no this compound), and T-cells with this compound (no MDSCs).

-

Incubation: Incubate the plates for 3-5 days to allow for T-cell proliferation.

-

Analysis: Analyze T-cell proliferation by flow cytometry. The dilution of the proliferation tracking dye in the T-cell population is inversely proportional to the degree of proliferation.

T-cell Activation Assay

This assay evaluates the effect of this compound on T-cell activation, often measured by the expression of activation markers or cytokine production.

Protocol Outline:

-

Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors.

-

Stimulation: Plate the PBMCs and stimulate T-cell activation using mitogens (e.g., PHA) or antibodies against CD3 and CD28.

-

Treatment: Treat the cells with varying concentrations of this compound.

-

Incubation: Incubate the cells for a period appropriate for the desired readout (e.g., 24-48 hours for activation marker expression, longer for cytokine analysis).

-

Analysis:

-

Activation Markers: Stain the cells with fluorescently labeled antibodies against T-cell activation markers (e.g., CD69, CD25) and analyze by flow cytometry.

-

Cytokine Production: Collect the cell culture supernatant and measure the concentration of cytokines (e.g., IFN-γ, IL-2) using ELISA or a multiplex cytokine assay.

-

Preclinical and Clinical Development

This compound has been extensively validated in various preclinical tumor models, where it has demonstrated single-agent activity, the ability to block metastasis, and synergy with checkpoint inhibitors.[3][6] It is currently being investigated in multiple Phase 1 and Phase 2 clinical trials for a range of solid tumors, including metastatic melanoma, pancreatic cancer, and colorectal cancer, as well as for myelodysplastic syndromes.[7] In a Phase 1 trial for metastatic melanoma, this compound was well-tolerated and showed promising clinical activity when combined with the anti-PD-1 therapy pembrolizumab.[7]

Conclusion

This compound is a promising, orally bioavailable dual CXCR1/2 inhibitor with a well-defined mechanism of action that targets the immunosuppressive tumor microenvironment. Its ability to block the recruitment of myeloid-derived suppressor cells offers a novel therapeutic strategy to enhance the efficacy of immunotherapies. The data summarized in this guide highlight the significant potential of this compound as a valuable component of combination therapies in the treatment of various cancers. Further research and ongoing clinical trials will continue to elucidate the full therapeutic potential of this innovative compound.

References

- 1. Facebook [cancer.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Immuno-Oncology - Syntrix Pharmaceuticals [syntrixbio.com]

- 4. A Phase 1 Clinical Trial Evaluating the Novel Small Molecule Immuno-Oncology Antagonist this compound Alone and With Pembrolizumab in Metastatic Melanoma - Stuart Kahn [grantome.com]

- 5. This compound | CXCR2 inhibitor/antagonist | CAS 1648843-04-2 | Buy SX682 from Supplier InvivoChem [invivochem.com]

- 6. Two New Reports Show this compound Blocks Key Immunosuppressive Tumor Cells to Enhance Checkpoint Inhibitors and NK-Based Cell Immunotherapies - Syntrix Pharmaceuticals [syntrixbio.com]

- 7. firstwordpharma.com [firstwordpharma.com]

- 8. Inhibition of MDSC Trafficking with this compound, a CXCR1/2 Inhibitor, Enhances NK-Cell Immunotherapy in Head and Neck Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A phase I clinical and pharmacokinetic study of CS-682 administered orally in advanced malignant solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

SX-682: A Technical Guide to a Novel CXCR1/2 Inhibitor for Immuno-Oncology Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of SX-682, a potent and selective allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2. This document details its chemical properties, mechanism of action, relevant signaling pathways, and established experimental protocols for its use in preclinical research.

Core Compound Data

Quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 1648843-04-2 | [1][2] |

| Molecular Weight | 467.20 g/mol | [1][2] |

| Molecular Formula | C₁₉H₁₄BF₄N₃O₄S | [1][2] |

Mechanism of Action and Signaling Pathways

This compound is an orally bioavailable small-molecule antagonist of the C-X-C motif chemokine receptors 1 (CXCR1) and 2 (CXCR2).[3] It functions as an allosteric inhibitor, binding to a site on the receptor distinct from the ligand-binding site to prevent receptor activation by its cognate chemokines, primarily CXCL8 (IL-8) and other ELR+ chemokines (CXCL1-3, 5-7).[3]

The primary mechanism of action of this compound in an oncological context is the disruption of the immunosuppressive tumor microenvironment (TME).[3] Tumors often secrete chemokines that bind to CXCR1 and CXCR2 on the surface of myeloid-derived suppressor cells (MDSCs) and neutrophils, recruiting them to the TME.[3] These recruited immune cells create an immunosuppressive shield that protects the tumor from cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells.[3]

By inhibiting CXCR1/2, this compound blocks the trafficking and recruitment of MDSCs and neutrophils into the tumor.[3] This abrogation of the immunosuppressive cell influx allows for enhanced infiltration and activation of effector immune cells, thereby promoting an anti-tumor immune response.[3]

The signaling cascade initiated by ligand binding to CXCR1/2 is multifaceted. Upon activation, these G protein-coupled receptors (GPCRs) activate downstream pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/ERK pathways, which are crucial for cell proliferation, migration, and survival.

Below is a diagram illustrating the CXCR1/2 signaling pathway and the inhibitory action of this compound.

Caption: Mechanism of this compound action on the CXCR1/2 signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, compiled from published research.

In Vivo Murine Oral Cancer Model

This protocol is adapted from studies evaluating the efficacy of this compound in combination with immunotherapy in a murine oral cancer 2 (MOC2) model.

a. Cell Culture and Tumor Implantation:

-

Culture MOC2 cells in the appropriate medium until they reach 80-90% confluency.

-

Harvest the cells and resuspend them in a serum-free medium or phosphate-buffered saline (PBS).

-

Subcutaneously inject 5 x 10⁵ MOC2 cells in 100 µL of PBS into the flank of C57BL/6 mice.

b. This compound Administration:

-

Once tumors reach a palpable size (approximately 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer this compound through formulated chow at a dose of 500 mg/kg body weight per day. Control mice receive standard chow.

c. Tumor Growth Monitoring and Analysis:

-

Measure tumor dimensions using calipers every 2-3 days and calculate tumor volume using the formula: (length x width²)/2.

-

At the end of the study, euthanize the mice and harvest the tumors, spleens, and lymph nodes for further analysis.

d. Flow Cytometry for Immune Cell Profiling:

-

Process harvested tumors into single-cell suspensions using a tumor dissociation kit and gentle mechanical disruption.

-

Prepare single-cell suspensions from spleens and lymph nodes.

-

Perform red blood cell lysis.

-

Stain the cells with a panel of fluorescently-conjugated antibodies to identify immune cell populations, including MDSCs (CD11b⁺Ly6G⁺Ly6Cˡᵒʷ), T cells (CD3⁺CD4⁺/CD8⁺), and NK cells (NK1.1⁺CD3⁻).

-

Acquire data on a flow cytometer and analyze the cell populations using appropriate software.

In Vitro Cell Migration (Boyden Chamber) Assay

This protocol is designed to assess the effect of this compound on the migration of myeloid cells in response to CXCR1/2 ligands.

a. Cell Preparation:

-

Isolate myeloid cells (e.g., neutrophils or MDSCs) from mouse bone marrow or spleen, or use a suitable myeloid cell line.

-

Resuspend the cells in a serum-free assay medium.

b. Assay Setup:

-

Place Transwell inserts (with a pore size appropriate for the cell type, e.g., 5 µm) into the wells of a 24-well plate.

-

Add a chemoattractant solution (e.g., recombinant murine CXCL1 or CXCL2) to the lower chamber. Use a serum-free medium as a negative control.

-

In the upper chamber, add the cell suspension. For treatment groups, pre-incubate the cells with various concentrations of this compound before adding them to the inserts.

c. Incubation and Quantification:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a period sufficient to allow for cell migration (typically 2-4 hours).

-

After incubation, remove the non-migrated cells from the top of the insert with a cotton swab.

-

Fix and stain the migrated cells on the underside of the membrane with a stain such as DAPI or crystal violet.

-

Count the migrated cells in several fields of view under a microscope. Alternatively, dissociate the migrated cells and quantify them using a plate reader or flow cytometry.

Below is a workflow diagram for a typical in vivo efficacy study with this compound.

Caption: A generalized workflow for an in vivo study of this compound.

References

The CXCR1/2 Inhibitor SX-682: A Comprehensive Technical Guide on its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SX-682 is a first-in-class, orally bioavailable, small-molecule allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2.[1] These receptors, activated by CXCL chemokines, are pivotal in the recruitment of immunosuppressive myeloid cells, such as myeloid-derived suppressor cells (MDSCs) and neutrophils, to the tumor microenvironment (TME). By dual-targeting CXCR1 and CXCR2, this compound aims to dismantle the immunosuppressive shield that protects tumors from the host's immune system, thereby enhancing the efficacy of both innate and adaptive anti-tumor immunity. Preclinical studies have demonstrated its ability to inhibit tumor growth, reduce metastasis, and synergize with checkpoint inhibitors. Clinical trials are currently evaluating the safety and efficacy of this compound in various solid tumors and hematological malignancies, with promising early results in metastatic melanoma and myelodysplastic syndromes (MDS).[2] This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development of this compound.

Introduction: The Rationale for Targeting CXCR1/2 in Oncology

The tumor microenvironment is a complex ecosystem of cancer cells, stromal cells, and immune cells. A key feature of an immunosuppressive TME is the abundance of myeloid cells, particularly MDSCs and tumor-associated neutrophils (TANs).[3] Tumors actively secrete chemokines, such as CXCL1, CXCL2, CXCL5, and CXCL8 (IL-8), which act as potent chemoattractants for these myeloid cells by binding to their surface receptors, CXCR1 and CXCR2.[3] Once recruited, these cells suppress the function of cytotoxic T lymphocytes and Natural Killer (NK) cells, promote angiogenesis, and facilitate tumor progression and metastasis.[1][3] Therefore, disrupting the CXCR1/2 signaling axis presents a compelling therapeutic strategy to overcome myeloid-mediated immune suppression and unlock the full potential of cancer immunotherapies.

Discovery and Molecular Profile of this compound

This compound was identified as a potent and selective dual inhibitor of CXCR1 and CXCR2. It is an orally bioavailable small molecule that functions as an allosteric inhibitor, meaning it binds to a site on the receptor distinct from the ligand-binding site, thereby preventing receptor activation and downstream signaling.[4]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of CXCR1 and CXCR2 signaling. This leads to a reduction in the recruitment and migration of immunosuppressive MDSCs and neutrophils into the TME.[1] By blocking this influx of suppressive cells, this compound allows for the infiltration and activation of effector immune cells, such as cytotoxic T lymphocytes (CTLs) and NK cells, which can then recognize and eliminate cancer cells.[1][3]

dot

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Binding Affinity

While comprehensive public data on the binding kinetics of this compound is limited, it has been reported to be a potent inhibitor of both CXCR1 and CXCR2.

| Target | IC50 |

| CXCR1 | 42 nM |

| CXCR2 | 20 nM |

| Table 1: In vitro inhibitory concentrations of this compound for CXCR1 and CXCR2. |

Preclinical Development

The anti-tumor activity of this compound has been evaluated in a range of preclinical models, demonstrating its potential as both a monotherapy and in combination with other anti-cancer agents.

In Vitro Studies

In vitro experiments have been crucial in elucidating the cellular mechanisms of this compound. Key assays have included:

-

Chemotaxis Assays: To assess the ability of this compound to block the migration of myeloid cells towards a chemokine gradient.

-

T-cell Activation and Cytotoxicity Assays: To demonstrate that the inhibition of myeloid cell suppression by this compound leads to enhanced T-cell function and tumor cell killing.

In Vivo Studies

In vivo studies in various murine cancer models have provided strong evidence for the anti-tumor efficacy of this compound.

dot

Figure 2: A generalized workflow for preclinical in vivo studies of this compound.

Summary of Key Preclinical Findings:

| Model | Cell Line | Key Findings |

| Head and Neck Cancer | MOC2 | This compound abrogated tumor MDSC accumulation and enhanced the efficacy of adoptively transferred NK cells.[5] |

| Breast Cancer | MDA-MB-231, 4T1 | This compound delayed tumor growth as a monotherapy and, in combination with a PD-L1/TGF-β inhibitor, increased T-cell infiltration and activation.[6] |

| Lung Cancer | LLC | In combination with immune checkpoint blockade, this compound enhanced tumor rejection.[7] |

Clinical Development

This compound is currently being investigated in multiple Phase 1 and Phase 2 clinical trials across a range of cancer indications.

Pharmacokinetics in Humans

While detailed pharmacokinetic parameters from clinical trials are not yet fully published, early data from the Phase 1 trial in metastatic melanoma indicated that steady-state blood levels of this compound were dose-proportional.

Clinical Efficacy

Metastatic Melanoma (NCT03161431):

A Phase 1 dose-escalation trial evaluated this compound in combination with the anti-PD-1 antibody pembrolizumab in patients with metastatic melanoma who had progressed on prior anti-PD-1 therapy.

| This compound Dose (orally BID) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Overall Survival (OS) |

| ≤100 mg | 0% | Not Reported | 7.4 months |

| 150 mg | 50% | Not Reported | Not Reached |

| 200 mg | 21% | 63% | 14.7 months |

| Table 2: Efficacy of this compound in combination with pembrolizumab in metastatic melanoma.[2][8] |

Myelodysplastic Syndromes (MDS) (NCT04245397):

A Phase 1 trial of single-agent this compound was conducted in patients with MDS who had failed front-line hypomethylating-agent (HMA) therapy.

| This compound Dose (orally BID) | Overall Response Rate (ORR) | Marrow Complete Remission (mCR) |

| 25 mg | 0% | Not Reported |

| 50 mg | Not Reported | Not Reported |

| 100 mg | Not Reported | Not Reported |

| 200 mg | 50% | 33% (2 out of 6 patients) |

| Table 3: Efficacy of single-agent this compound in HMA-failure MDS. |

Based on these results, 200 mg twice daily was selected as the recommended Phase 2 dose.

Safety and Tolerability

In the metastatic melanoma trial, this compound in combination with pembrolizumab had a tolerable safety profile. In the MDS trial, this compound was well-tolerated with no maximally tolerated dose identified, and no patients discontinued treatment due to adverse events.[8]

Experimental Protocols

The following sections provide representative, detailed methodologies for key experiments used in the preclinical evaluation of this compound.

In Vitro Chemotaxis (Transwell Migration) Assay

This assay is used to assess the ability of this compound to inhibit the migration of myeloid cells towards a chemoattractant.

Materials:

-

Transwell inserts (e.g., 8 µm pore size for 24-well plates)

-

Myeloid cells (e.g., isolated MDSCs or neutrophils)

-

Chemoattractant (e.g., recombinant human CXCL8/IL-8)

-

This compound

-

Cell culture medium

-

Fixation and staining reagents (e.g., paraformaldehyde and crystal violet)

Protocol:

-

Prepare a single-cell suspension of myeloid cells in serum-free medium.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.

-

Add chemoattractant to the lower chamber of the transwell plate.

-

Add the pre-incubated cell suspension to the upper chamber of the transwell insert.

-

Incubate the plate for an appropriate time (e.g., 2-4 hours) at 37°C in a CO2 incubator to allow for cell migration.

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.

-

Stain the migrated cells with 0.1% crystal violet for 30 minutes.

-

Wash the inserts to remove excess stain and allow to dry.

-

Elute the crystal violet from the migrated cells and quantify the absorbance using a plate reader, or count the migrated cells in multiple fields of view under a microscope.

dot

Figure 3: Workflow for a typical transwell migration assay.

T-cell Mediated Cytotoxicity Assay (Chromium-51 Release Assay)

This assay measures the ability of T-cells to kill target tumor cells, and how this is affected by the presence of myeloid cells and this compound.

Materials:

-

Effector cells (e.g., activated T-cells)

-

Target cells (e.g., tumor cell line)

-

Suppressor cells (e.g., MDSCs)

-

This compound

-

Chromium-51 (⁵¹Cr)

-

Cell culture medium

-

Gamma counter

Protocol:

-

Label the target cells with ⁵¹Cr for 1-2 hours at 37°C.

-

Wash the labeled target cells to remove excess ⁵¹Cr.

-

Plate the labeled target cells in a 96-well plate.

-

In separate wells, set up co-cultures of target cells with:

-

Effector cells alone

-

Effector cells and suppressor cells

-

Effector cells, suppressor cells, and this compound (at various concentrations)

-

-

Include control wells for spontaneous release (target cells alone) and maximum release (target cells with detergent).

-

Incubate the plate for 4-6 hours at 37°C.

-

Centrifuge the plate to pellet the cells.

-

Collect the supernatant from each well.

-

Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

In Vivo Mouse Tumor Model

This protocol outlines a general procedure for evaluating the efficacy of orally administered this compound in a subcutaneous mouse tumor model.

Materials:

-

Syngeneic mouse strain (e.g., C57BL/6 or BALB/c)

-

Syngeneic tumor cell line (e.g., MC38 or 4T1)

-

This compound

-

Vehicle for oral administration (e.g., in formulated chow or a gavage vehicle)

-

Calipers for tumor measurement

-

Surgical tools for tumor excision

-

Reagents for tissue processing and analysis (e.g., flow cytometry antibodies, RNA extraction kits)

Protocol:

-

Culture the tumor cells to the desired number.

-

Inject a defined number of tumor cells (e.g., 1 x 10⁶) subcutaneously into the flank of the mice.

-

Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle orally on a defined schedule (e.g., daily).

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (length x width²)/2).

-

Monitor the health and body weight of the mice regularly.

-

At the end of the study (based on tumor size limits or a pre-defined time point), euthanize the mice.

-

Excise the tumors and other relevant tissues (e.g., spleen, lymph nodes).

-

Process the tissues for downstream analysis, such as flow cytometry to characterize the immune cell infiltrate, immunohistochemistry, or qPCR for gene expression analysis.

Conclusion and Future Directions

This compound is a promising immuno-oncology agent with a novel mechanism of action that targets the immunosuppressive myeloid cell compartment within the tumor microenvironment. Preclinical data have consistently demonstrated its ability to enhance anti-tumor immunity, and early clinical results in challenging patient populations are encouraging. The ongoing and future clinical trials will be critical in defining the role of this compound in the treatment of a broad range of cancers, both as a monotherapy and in combination with other immunotherapies and targeted agents. Further research into biomarkers that can predict response to this compound will be essential for patient selection and optimizing its clinical application. The development of this compound represents a significant step forward in our ability to manipulate the tumor microenvironment to favor an effective anti-cancer immune response.

References

- 1. benchchem.com [benchchem.com]

- 2. aai.org.tr [aai.org.tr]

- 3. clyte.tech [clyte.tech]

- 4. Flow cytometry-based ex vivo murine NK cell cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. A phase I clinical and pharmacokinetic study of CS-682 administered orally in advanced malignant solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. corning.com [corning.com]

- 8. ichor.bio [ichor.bio]

The Role of SX-682 in Modulating Myeloid-Derived Suppressor Cells: A Technical Overview for Researchers

For Immediate Release

Auburn, WA – November 21, 2025 – This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the core mechanisms of SX-682, a first-in-class, orally bioavailable, allosteric inhibitor of the CXCR1 and CXCR2 chemokine receptors. A growing body of evidence, detailed herein, highlights the potential of this compound to enhance anti-tumor immunity by specifically targeting the trafficking of myeloid-derived suppressor cells (MDSCs) into the tumor microenvironment. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.

Myeloid-derived suppressor cells are a heterogeneous population of immature myeloid cells that accumulate in the tumor microenvironment and suppress the activity of T cells and Natural Killer (NK) cells, thereby enabling tumor immune evasion.[1][2] Tumors actively recruit these immunosuppressive cells by secreting chemokines that bind to CXCR1 and CXCR2 receptors expressed on the surface of MDSCs.[3] this compound acts as a potent dual inhibitor of these receptors, effectively blocking the recruitment of polymorphonuclear MDSCs (PMN-MDSCs) to the tumor site.[1][4][5] This targeted intervention leads to a more favorable tumor microenvironment, enhancing the efficacy of various immunotherapies, including checkpoint inhibitors and adoptive T-cell therapies.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of this compound from various preclinical and clinical studies.

| Parameter | Value | Reference |

| IC50 (CXCR1) | 42 nM | [5] |

| IC50 (CXCR2) | 20 nM | [5] |

| Binding Type | Allosteric Inhibitor | [4][5] |

Table 1: In Vitro Inhibitory Activity of this compound

| Animal Model | Tumor Type | This compound Dose/Regimen | Effect on PMN-MDSC Infiltration | Effect on Tumor Growth | Combination Therapy | Reference |

| Syngeneic Mice | Murine Oral Cancer 2 (MOC2) | 500 mg/kg in chow for 1 week | Significantly decreased PMN-MDSC trafficking into tumors. | No significant effect as monotherapy. | Enhanced efficacy of adoptively transferred NK cells. | [2] |

| Syngeneic Mice | Oral and Lung Carcinomas | Not specified | Significantly inhibited trafficking of PMN-MDSCs. | Little direct anti-tumor effect as monotherapy. | Enhanced tumor growth inhibition with PD-axis immune checkpoint blockade and adoptive T-cell transfer. | [1] |

| Castration-Resistant Prostate Cancer (CRPC) Model | Prostate Cancer | 50 mg/kg, orally, twice a day (Mon-Fri) | Not specified | Meager to moderate effects as a single agent. | Strong efficacy in combination with immune checkpoint blockade (ICB). | [4] |

Table 2: Preclinical In Vivo Efficacy of this compound

| Trial Phase | Patient Population | Dose Escalation | Biologically Effective Dose | Safety and Tolerability | Efficacy | Reference |

| Phase I | Hypomethylating Agent (HMA) Failure Myelodysplastic Syndromes (MDS) | Up to 400 mg twice a day | 200 mg twice a day | Well-tolerated; transient neutropenia observed as an on-target effect with no infectious complications. | Responses observed even at the lowest doses; at 200 mg twice daily, half of the patients showed a response. |

Table 3: Clinical Trial Data for this compound

Signaling Pathways and Experimental Workflows

To visually elucidate the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.

Caption: Mechanism of action of this compound in blocking MDSC-mediated immune suppression.

Caption: A typical preclinical experimental workflow for evaluating this compound efficacy.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound and its effects on MDSCs.

In Vivo Tumor Models and Drug Administration

-

Animal Models: Syngeneic mouse models are commonly used, such as C57BL/6 mice for lung carcinoma (LLC) and oral cancer (MOC1, MOC2) cell lines. These models allow for the study of a fully competent immune system.

-

Tumor Cell Implantation: Tumor cells (e.g., 1x10^6 cells in 100 µL PBS) are injected subcutaneously into the flank of the mice.

-

This compound Administration: this compound is typically formulated in chow for continuous oral administration (e.g., 500 mg/kg of chow) or administered by oral gavage at specified doses (e.g., 50 mg/kg) and schedules (e.g., twice daily, Monday-Friday).[2][4]

-

Tumor Growth Measurement: Tumor volume is monitored regularly (e.g., every 2-3 days) using digital calipers and calculated using the formula: (Length x Width^2) / 2.

Flow Cytometry for MDSC Quantification

-

Tissue Preparation: Tumors and spleens are harvested at the experimental endpoint. Single-cell suspensions are prepared by mechanical dissociation and/or enzymatic digestion (e.g., with collagenase and DNase). Red blood cells are lysed using a lysis buffer.

-

Antibody Staining: Cells are stained with a cocktail of fluorescently conjugated antibodies to identify MDSC populations. A typical panel for murine PMN-MDSCs includes antibodies against CD45, CD11b, Ly6G, and Ly6C. For monocytic MDSCs (M-MDSCs), the markers are typically CD45, CD11b, Ly6G-, and Ly6C+.

-

Flow Cytometric Analysis: Stained cells are acquired on a multicolor flow cytometer. Data analysis is performed using appropriate software (e.g., FlowJo). Gating strategy involves first gating on live, single cells, then on CD45+ hematopoietic cells, followed by CD11b+ myeloid cells. From the CD11b+ population, PMN-MDSCs are identified as Ly6G+Ly6C_low_ and M-MDSCs as Ly6G-Ly6C_high_.

-

Data Presentation: The frequency of MDSC populations is typically expressed as a percentage of total live cells, CD45+ cells, or CD11b+ cells.

T-cell and NK-cell Function Assays

-

T-cell Proliferation Assay: T-cells isolated from tumor-bearing mice (treated with this compound or control) are co-cultured with MDSCs. T-cell proliferation is stimulated with anti-CD3/CD28 antibodies or a specific antigen. Proliferation is measured by assays such as CFSE dilution or incorporation of radioactive nucleotides (e.g., [^3 H]-thymidine).

-

Cytotoxicity Assay: The ability of tumor-infiltrating lymphocytes (TILs) or NK cells to kill tumor cells is assessed. Effector cells (TILs or NK cells) are co-cultured with target tumor cells at various effector-to-target ratios. Target cell lysis is measured using methods like chromium-51 release assay or impedance-based real-time cell analysis.[1]

Conclusion

This compound represents a promising therapeutic strategy to counteract the immunosuppressive tumor microenvironment by specifically targeting the recruitment of MDSCs. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug developers working to further elucidate the role of the CXCR1/2 axis in cancer immunology and to advance the clinical development of this compound and similar agents. The ability of this compound to enhance the efficacy of existing immunotherapies opens up new avenues for combination treatments in a variety of solid tumors.

References

- 1. Safety and efficacy of this compound in HMA failure MDS | VJHemOnc [vjhemonc.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. youtube.com [youtube.com]

- 4. Inhibiting myeloid-derived suppressor cell trafficking enhances T cell immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI Insight - Inhibiting myeloid-derived suppressor cell trafficking enhances T cell immunotherapy [insight.jci.org]

An In-depth Technical Guide on the Core Effects of SX-682 on Neutrophil Recruitment and Function

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of the mechanism and effects of SX-682, a dual CXCR1/CXCR2 inhibitor, with a specific focus on its impact on neutrophil recruitment and function within the tumor microenvironment (TME).

Introduction: Neutrophils and the CXCR1/2 Axis in Cancer

Neutrophils are the most abundant leukocytes in human circulation and serve as the first line of defense against infections.[1] However, within the context of cancer, their role is multifaceted. Tumors often secrete a variety of chemokines that recruit neutrophils to the tumor microenvironment, where they are referred to as tumor-associated neutrophils (TANs).[2][3] These TANs can exhibit both pro-tumor and anti-tumor functions, but a high neutrophil-to-lymphocyte ratio is often associated with poor prognosis in several cancers.[2]

The primary signaling pathway governing neutrophil recruitment is the CXCL/CXCR1/2 axis.[2] Tumor cells and stromal cells release ELR+ chemokines (such as CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, CXCL7, and CXCL8), which bind to the G protein-coupled receptors CXCR1 and CXCR2 expressed on the surface of neutrophils.[4][5] This interaction triggers downstream signaling cascades that mediate neutrophil chemotaxis, activation, and migration into the tumor tissue.[6][7] Given its central role in recruiting immunosuppressive myeloid cells, the CXCR1/2 axis has become a key therapeutic target in immuno-oncology.[8]

This compound is an orally bioavailable, selective, and reversible small-molecule antagonist designed to target both CXCR1 and CXCR2, thereby blocking this critical recruitment pathway.[2][9]

Mechanism of Action of this compound

This compound functions as a potent dual inhibitor of the CXCR1 and CXCR2 chemokine receptors.[10] It selectively and allosterically binds to these receptors, preventing their activation by tumor-secreted chemokines.[9] This blockade inhibits the downstream signaling necessary for the migration and recruitment of neutrophils and other immunosuppressive myeloid cells, such as polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs), into the TME.[1][9][10]

The therapeutic hypothesis is that by preventing the accumulation of these immunosuppressive cells, this compound can abrogate the "immunosuppressive shield" that protects the tumor.[9][10] This action is intended to restore or enhance the ability of effector immune cells, such as Natural Killer (NK) cells and cytotoxic T lymphocytes (CTLs), to recognize and eliminate cancer cells.[9][10]

Core Signaling Pathways

The CXCR1/CXCR2 Signaling Cascade in Neutrophils

Upon binding of ELR+ chemokines, CXCR1 and CXCR2, which are coupled to pertussis toxin-sensitive Gαi proteins, initiate a signaling cascade.[4][6] The dissociation of G-protein subunits activates key downstream effectors including phospholipase C (PLC), which leads to calcium mobilization, and phosphatidylinositide 3-kinase (PI3K)/Akt and MAP kinase (MAPK)/ERK pathways.[5][6] These pathways collectively orchestrate the cellular processes required for chemotaxis, granule release, and the generation of an oxidative burst.[4][6]

Inhibition of Signaling by this compound

This compound acts as an antagonist, binding to CXCR1/2 and preventing the initial step of chemokine ligand binding. This effectively halts the entire downstream signaling cascade, thereby inhibiting neutrophil chemotaxis and activation signals originating from the TME.

Quantitative Data: Effect of this compound on Neutrophil Recruitment and Function

While the primary mechanism of this compound is to block neutrophil recruitment, recent evidence suggests its major impact may be on modulating neutrophil function rather than simply reducing their numbers in the TME. The effect on recruitment appears to be context-dependent.

Effect on Neutrophil and MDSC Infiltration

Studies have shown varied outcomes regarding the ability of this compound to reduce neutrophil infiltration into tumors. In some models, this compound effectively reduces the accumulation of immunosuppressive myeloid cells.[2][11] However, in other complex tumor models, the drug did not significantly decrease the overall number of TANs, suggesting the presence of redundant chemotactic signals in the TME that can compensate for CXCR1/2 blockade.

Table 1: Effect of this compound on Neutrophil/MDSC Infiltration in Preclinical Models

| Tumor Model | Cell Type Measured | Observed Effect on Recruitment | Citation |

|---|---|---|---|

| MOC2 (Mouse Oral Cancer) | PMN-MDSC (Ly6Ghi) | Significantly decreased trafficking into tumors | [11] |

| PL (Lung Squamous Carcinoma) | TANs (CD45+Ly6G+) | No significant reduction in TAN content | |

| LLC (Lewis Lung Carcinoma) | TANs (CD45+Ly6G+) | No significant reduction in TAN content |

| Metastatic PDAC | CXCR2high Neutrophils | Led to enrichment of CXCR2low neutrophils and reduced metastatic burden |[12] |

Effect on Neutrophil Function

A significant finding is that this compound fundamentally alters neutrophil function, shifting them away from an immunosuppressive phenotype. This functional reprogramming occurs even in the absence of a significant reduction in neutrophil numbers. Critically, these therapeutic effects do not appear to compromise the essential anti-bacterial functions of neutrophils.

Table 2: Functional Effects of this compound on Neutrophils

| Functional Assay | Treatment Model | Outcome | Citation |

|---|---|---|---|

| T-Cell Suppression | Co-culture of TANs from LLC/PL models with CD4+/CD8+ T-cells | Neutrophils treated with this compound completely lost their ability to suppress CD8+ T-cell proliferation and significantly lost suppression of CD4+ T-cells. | |

| Phagocytosis | In vitro assay with pHrodo BioParticles and neutrophils | No defect in phagocytic capacity; a modest increase was observed with this compound. | |

| Bacterial Killing | In vitro assay with S. aureus or E. coli | No impact on the ability of neutrophils to kill ingested bacteria. | |

| Bacterial Clearance (In Vivo) | Pneumonia mouse model | This compound significantly enhanced the host's ability to clear the bacterial infection. |

| Immune Suppressive Factors | TANs from tumor models | Associated with decreased release of Reactive Oxygen Species (ROS) and Arginase-1. | |

Experimental Protocols and Workflows

A variety of in vitro and in vivo assays are used to characterize the effects of this compound.

Key Experimental Methodologies

-